molecular formula C7H7FO3S B2992517 4-Fluoro-2-methylbenzenesulfonic acid CAS No. 154642-00-9

4-Fluoro-2-methylbenzenesulfonic acid

Cat. No.: B2992517
CAS No.: 154642-00-9
M. Wt: 190.19
InChI Key: OBNUQHGZFFCYCG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzenesulfonic acid is a halogenated aromatic sulfonic acid characterized by a fluorine atom at the para position and a methyl group at the ortho position relative to the sulfonic acid group (–SO₃H) on the benzene ring. The methyl and fluoro substituents influence its electronic and steric properties, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

4-fluoro-2-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNUQHGZFFCYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylbenzenesulfonic acid typically involves the sulfonation of 4-fluoro-2-methylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzenesulfonic acids, carboxylic acids, and sulfonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-2-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: The compound is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and binding affinity of the compound. These interactions play a crucial role in its effectiveness as a reagent and its applications in various fields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzenesulfonic Acids and Derivatives

4-Fluoro-2-methylbenzenesulfonic Acid vs. 4-Chloro/Bromo Analogues
  • 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate (CAS N/A): This brominated sulfonamide derivative exhibits biological activity and serves as a ligand in coordination chemistry.
  • 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid (CAS N/A): The chloro-substituted analogue shows similar applications but with lower electronegativity than fluorine, leading to differences in hydrogen bonding and solubility .
Key Functional Group Variations
  • 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-49-6): Incorporates a fluorine atom on the sulfonamide phenyl ring. The electron-withdrawing fluoro group increases acidity of the sulfonamide proton (pKa ~1–2), enhancing its suitability as a catalyst or enzyme inhibitor .
  • 4-Fluoro-2-methylbenzoic Acid (CAS 321-21-1): Replaces the sulfonic acid group with a carboxylic acid (–COOH). This substitution reduces water solubility but improves lipid solubility, affecting bioavailability in drug design .

Methyl-Substituted Sulfonic Acid Derivatives

  • 4-Methylbenzenesulfonic Acid (p-Toluenesulfonic Acid, TsOH) : A widely used catalyst. The absence of fluorine in TsOH results in lower acidity (pKa ~ -2 vs. ~ -6 for fluoro-substituted sulfonic acids), impacting its efficacy in acid-catalyzed reactions .

Sulfonamide vs. Sulfonic Acid Derivatives

  • Sulfonamides (e.g., ): These compounds feature a sulfonamide (–SO₂NH–) group instead of sulfonic acid. Sulfonamides are less acidic (pKa ~10) but exhibit enhanced hydrogen-bonding capabilities, making them prevalent in drug design (e.g., antimicrobial agents) .
  • Sulfonic Acids : Stronger acids (pKa ~ -6 to -2) with superior water solubility, often used as surfactants or catalysts .

Biological Activity

4-Fluoro-2-methylbenzenesulfonic acid (CAS Number: 1736-03-0) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a methyl group attached to a benzene ring, along with a sulfonic acid functional group. Its chemical structure can be represented as follows:

C7H8FO3S\text{C}_7\text{H}_8\text{F}\text{O}_3\text{S}

Mechanisms of Biological Activity

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells. The compound's mechanism involves the suppression of the MAPK signaling pathway, which is crucial in mediating inflammatory responses.

2. Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The MTT assay revealed that at concentrations below 10 μM, the compound did not significantly affect cell viability, indicating a favorable safety profile for further therapeutic exploration .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound, highlighting its potential applications in pharmacology:

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of IL-6 and IL-8 production
CytotoxicityMinimal cytotoxic effects at low concentrations
MAPK pathway inhibitionSuppression of p38 and ERK phosphorylation

Case Study: Inhibition of Inflammatory Mediators

A study investigated the anti-inflammatory effects of this compound in a model of lipopolysaccharide (LPS)-induced lung injury. The compound was administered at different concentrations, revealing a dose-dependent reduction in IL-6 and IL-8 levels. The lead compound demonstrated an inhibition rate exceeding that of traditional anti-inflammatory drugs like indomethacin, showcasing its potential as a novel therapeutic agent .

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